BMS 433796
Overview
Description
BMS-433796 is a small molecule drug developed by Bristol Myers Squibb. It is a γ-secretase inhibitor that demonstrates Aβ-lowering activity within a transgenic mouse model of Alzheimer’s disease . This compound has been studied for its potential therapeutic effects in treating Alzheimer’s disease by reducing the production of amyloid-beta peptides, which are implicated in the pathogenesis of the disease .
Preparation Methods
The synthesis of BMS-433796 involves multiple steps, starting with the preparation of key intermediates. The synthetic route includes the formation of a γ-secretase inhibitor through a series of chemical reactions, including amide bond formation and cyclization . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods for BMS-433796 would likely involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
BMS-433796 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various intermediates and the final γ-secretase inhibitor .
Scientific Research Applications
In chemistry, it serves as a valuable tool for studying the mechanisms of γ-secretase inhibition and amyloid-beta peptide production . In biology and medicine, BMS-433796 is used to investigate the pathogenesis of Alzheimer’s disease and to develop potential therapeutic strategies . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting neurodegenerative diseases .
Mechanism of Action
BMS-433796 exerts its effects by inhibiting the activity of γ-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides . By inhibiting γ-secretase, BMS-433796 reduces the production of amyloid-beta peptides, thereby potentially mitigating the pathological effects associated with Alzheimer’s disease . The molecular targets and pathways involved include the γ-secretase complex and the amyloidogenic pathway .
Comparison with Similar Compounds
BMS-433796 is unique among γ-secretase inhibitors due to its specific chemical structure and potent Aβ-lowering activity . Similar compounds include:
DAPT (LY-374973): Another γ-secretase inhibitor that inhibits total Aβ and Aβ42
Azeliragon (TTP488): An antagonist at the receptor for advanced glycation end products, evaluated as a potential treatment for Alzheimer’s disease
ALZ-801: An orally available, valine-conjugated prodrug of tramiprosate with improved pharmacokinetic properties
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and specific applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(5S)-3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O4/c1-11(25-20(30)18(28)13-7-14(22)9-15(23)8-13)19(29)26-17-16-6-4-3-5-12(16)10-24-27(2)21(17)31/h3-11,17-18,28H,1-2H3,(H,25,30)(H,26,29)/t11-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEHCCYOTHDPPI-NBHSMZAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C=NN(C1=O)C)NC(=O)C(C3=CC(=CC(=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C=NN(C1=O)C)NC(=O)[C@H](C3=CC(=CC(=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935525-13-6 | |
Record name | BMS-433796 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935525136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-433796 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1E8M783K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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